Product packaging for 2-(Naphthalen-2-yl)-5-phenyl-1,3-oxazole(Cat. No.:CAS No. 1794-31-6)

2-(Naphthalen-2-yl)-5-phenyl-1,3-oxazole

Cat. No.: B8583843
CAS No.: 1794-31-6
M. Wt: 271.3 g/mol
InChI Key: FIRCYOFQMBSMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-2-yl)-5-phenyl-1,3-oxazole is an aromatic oxazole derivative serving as a valuable building block in organic chemistry and materials science research. This compound features a conjugated system combining naphthalene and phenyl groups with a 1,3-oxazole core, making it a subject of interest for developing advanced organic materials. Its structural analog, 2-(Naphthalen-1-yl)-5-phenyl-1,3-oxazole (CAS 846-63-9), is commercially recognized and has a molecular weight of 271.31 g/mol . Oxazole derivatives are extensively investigated for their potential applications in organic electronics . Research into related conjugated polymers suggests potential uses in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs) . Furthermore, oxazolone derivatives, a related class of compounds, are explored in medicinal chemistry for their biological activities, indicating the broader pharmaceutical relevance of the oxazole scaffold . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, refer to the relevant material safety data sheet, and ensure compliance with all local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NO B8583843 2-(Naphthalen-2-yl)-5-phenyl-1,3-oxazole CAS No. 1794-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1794-31-6

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

2-naphthalen-2-yl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C19H13NO/c1-2-7-15(8-3-1)18-13-20-19(21-18)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H

InChI Key

FIRCYOFQMBSMLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Methodologies for 2 Naphthalen 2 Yl 5 Phenyl 1,3 Oxazole and Analogous 1,3 Oxazole Derivatives

Established Synthetic Routes to Substituted 1,3-Oxazoles

Classical methods for oxazole (B20620) synthesis have been foundational in heterocyclic chemistry, offering reliable pathways to a wide array of derivatives. These methods typically involve the cyclization and dehydration of acyclic precursors.

Robinson-Gabriel Synthesis and Mechanistic Insights

The Robinson-Gabriel synthesis is a hallmark method for the preparation of oxazoles, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.comwikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the corresponding oxazole. wikipedia.org The synthesis is typically catalyzed by a cyclodehydrating agent. wikipedia.org

The mechanism proceeds via the protonation of the amide oxygen of the 2-acylamino-ketone, followed by a nucleophilic attack from the enol form of the ketone to form a five-membered ring intermediate. Subsequent dehydration of this intermediate yields the aromatic oxazole ring. A variety of dehydrating agents can be employed, including sulfuric acid, phosphorus pentachloride, and phosphoryl chloride. pharmaguideline.com

Recent modifications to the Robinson-Gabriel synthesis have expanded its utility. For instance, a solid-phase version has been developed, which is advantageous for combinatorial chemistry and library synthesis. wikipedia.org Additionally, a one-pot diversity-oriented synthesis has been established that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. wikipedia.org

Starting Material Reagents Product Reference
2-Acylamino-ketoneCyclodehydrating agent (e.g., H₂SO₄, POCl₃)Substituted 1,3-oxazole wikipedia.orgpharmaguideline.com

Fischer-Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer-oxazole synthesis provides a route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The cyanohydrin is typically derived from another aldehyde. wikipedia.org This method is particularly well-suited for the synthesis of diaryloxazoles. wikipedia.org A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.org

The reaction mechanism is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This is followed by a dehydration reaction under mild conditions. wikipedia.org The resulting 2,5-disubstituted oxazole often precipitates as the hydrochloride salt, which can be converted to the free base. wikipedia.org While typically used for aromatic substrates, there have been instances of its application with aliphatic compounds. wikipedia.org

Reactants Catalyst Product Reference
Cyanohydrin, AldehydeAnhydrous Hydrochloric Acid2,5-Disubstituted 1,3-oxazole wikipedia.org

Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanides (TosMICs)

The Van Leusen oxazole synthesis, first described in 1972, is a versatile and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This reaction is a two-step [3+2] cycloaddition that proceeds under basic conditions. mdpi.com

The mechanism begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl group. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline (B21484). mdpi.comorganic-chemistry.org Subsequent base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring. wikipedia.org This methodology has been adapted for the synthesis of 4,5-disubstituted oxazoles in a one-pot manner, sometimes utilizing ionic liquids as the solvent. mdpi.com Microwave-assisted Van Leusen synthesis has also been reported to produce 5-aryl-1,3-oxazoles efficiently. mdpi.com

Reactants Base Intermediate Product Reference
Aldehyde, TosMICK₂CO₃, Triethylamine, etc.Oxazoline5-Substituted 1,3-oxazole mdpi.comorganic-chemistry.orgnih.gov

Transition Metal-Catalyzed Synthetic Approaches

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been successfully applied to the synthesis of complex oxazole derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Aryl-Substituted Oxazoles)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl-substituted heterocycles, including oxazoles. The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is particularly noteworthy. youtube.com This reaction has been effectively used to functionalize the oxazole ring at various positions. acs.orgnih.gov

For the synthesis of 2,5-diaryl oxazoles, such as 2-(naphthalen-2-yl)-5-phenyl-1,3-oxazole, a pre-functionalized oxazole, for instance, a 2-chloro or 2-bromo-5-phenyloxazole, can be coupled with a naphthalenylboronic acid. Alternatively, a 2-naphthalenyl-5-halooxazole can be reacted with phenylboronic acid. These reactions typically proceed in good to excellent yields and are tolerant of a wide range of functional groups. nih.govresearchgate.net Microwave-assisted Suzuki coupling has been shown to accelerate these transformations significantly. nih.gov

Coupling Partners Catalyst System Product Reference
Aryl halide/triflate, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted oxazole acs.orgnih.govnih.gov

Copper-Catalyzed Oxidative Cycloaddition Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for certain transformations. In the context of oxazole synthesis, copper-catalyzed oxidative cycloaddition reactions have proven to be highly effective. organic-chemistry.org One such method involves the [2+2+1] cycloaddition of internal alkynes and nitriles, with water participating in the reaction. rsc.orgrsc.org

This approach provides a regioselective route to polysubstituted oxazoles. rsc.orgresearchgate.net The reaction is believed to proceed through an enamide intermediate. rsc.org This methodology is attractive due to its use of readily available starting materials and its ability to tolerate a variety of functional groups under relatively mild conditions. rsc.org

Reactants Catalyst Key Features Product Reference
Internal alkyne, Nitrile, WaterCopper(II) saltRegioselective, High functional group tolerancePolysubstituted 1,3-oxazole rsc.orgrsc.orgresearchgate.net

Iron-Catalyzed Synthetic Strategies

Iron catalysis has emerged as a significant area in the synthesis of N-heterocycles due to iron's low cost, abundance, and reduced toxicity compared to precious metal catalysts. nih.gov While direct iron-catalyzed synthesis of this compound is not extensively detailed, the principles can be applied from methodologies developed for analogous structures like 2-arylbenzoxazoles. One such strategy involves a one-pot, regioselective method for preparing 2-arylbenzoxazoles from N-arylbenzamides using iron(III)-catalyzed bromination followed by a copper(I)-catalyzed O-cyclization. researchgate.net

Mechanistic studies suggest that iron catalysts can facilitate the activation of various functional groups, promoting cyclization reactions that are crucial for forming the oxazole ring. nih.govresearchgate.net For instance, iron-dipyrrinato catalysts have been shown to promote the direct amination of aliphatic C-H bonds, highlighting the potential of iron complexes to mediate complex bond formations necessary for heterocycle synthesis. nih.gov A dual catalytic approach involving an iron catalyst has also been demonstrated to provide access to substituted oxazole aldehydes through an oxygen radical addition to vinyl-gold intermediates. organic-chemistry.org These strategies underscore the potential for developing specific iron-catalyzed routes for compounds like this compound.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful and direct approach for constructing the oxazole ring system by forming a key carbon-oxygen bond in an intramolecular fashion.

Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization

A notable and efficient method for synthesizing functionalized oxazoles involves the use of phenyliodine diacetate (PIDA), a hypervalent iodine(III) reagent. acs.orgnih.gov This strategy relies on the intramolecular oxidative cyclization of enamide precursors. acs.orgnih.govorganic-chemistry.org The process is characterized by being a heavy-metal-free approach to forming the crucial oxidative carbon-oxygen bond. acs.orgorganic-chemistry.orgfigshare.com

The reaction typically proceeds in moderate to good yields and demonstrates a broad substrate scope, allowing for the synthesis of various 2-alkyl, 2-aryl, and 4,5-disubstituted oxazoles. organic-chemistry.org Research has shown that the addition of additives like boron trifluoride etherate (BF₃·Et₂O) can significantly improve reaction yields, in some cases up to 90%. organic-chemistry.orgacs.org The reaction is generally carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE) under reflux conditions. organic-chemistry.org This methodology has been successfully applied to the synthesis of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, demonstrating its practical utility. organic-chemistry.orgacs.org

Table 1: PIDA-Mediated Synthesis of Oxazoles

Precursor Reagent/Additive Solvent Yield Reference
Enamide PIDA / BF₃·Et₂O DCE Up to 90% organic-chemistry.orgacs.org

This table summarizes the general conditions and outcomes for the PIDA-mediated synthesis of oxazoles.

General Principles of Oxidative Carbon–Oxygen Bond Formation in Oxazoles

The formation of the carbon-oxygen bond in oxazole synthesis via oxidative cyclization is a key step that can be achieved through various means, with hypervalent iodine(III) reagents like PIDA offering a sustainable, metal-free alternative to traditional heavy-metal-based methods. organic-chemistry.org The general principle involves the activation of a precursor, such as an enamide, by the oxidant. acs.org

In the PIDA-mediated mechanism, the hypervalent iodine reagent is believed to activate the enamide system. organic-chemistry.org This is followed by an intramolecular nucleophilic attack from the amide oxygen onto the activated double bond, leading to cyclization. organic-chemistry.orgacs.org The final step involves reductive elimination to afford the aromatic oxazole ring. organic-chemistry.org This process effectively creates the C-O bond necessary for the heterocycle. acs.orgnih.gov The use of environmentally benign and non-toxic hypervalent iodine reagents makes this an attractive strategy in modern organic synthesis. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Protocols for Oxazoles

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally friendly methods for synthesizing oxazoles.

Biocatalytic and Enzyme-Assisted Syntheses

Nature provides a blueprint for the synthesis of complex oxazole-containing natural products. Many of these compounds, which exhibit potent biological activities, are produced by marine invertebrates and bacteria. researchgate.netmdpi.com The biosynthesis of these molecules often involves enzyme-catalyzed pathways. researchgate.netmdpi.com

A common biosynthetic route involves the heterocyclization of β-hydroxyl residues, such as serine or threonine, to form an oxazoline intermediate. mdpi.com This is followed by an oxidation step, often catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase, to yield the final oxazole ring. mdpi.com These natural pathways, operating under mild, aqueous conditions, serve as inspiration for the development of biocatalytic and enzyme-assisted synthetic methods in the laboratory. Such biomimetic approaches aim to replicate nature's efficiency and selectivity for a more sustainable chemical synthesis.

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. asianpubs.orgrsc.org The synthesis of various oxazole derivatives has been successfully adapted to microwave irradiation conditions. asianpubs.orgijpsonline.comnih.gov For example, the van Leusen oxazole synthesis, a classical method, has been adapted to a microwave-assisted protocol for preparing 5-aryl-1,3-oxazoles with high efficiency. nih.govsemanticscholar.org The condensation of 2-bromoacetophenone (B140003) derivatives with urea (B33335) can also be performed under microwave irradiation to generate 2-amino-4-phenyloxazoles. ijpsonline.com

In addition to microwave heating, conducting reactions under solvent-free conditions represents another key green chemistry principle. An oxidative, copper-catalyzed annulation reaction has been developed for the facile synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen, completely avoiding the need for a solvent. organic-chemistry.org These approaches not only reduce chemical waste but can also simplify product purification processes. researchgate.net

Table 2: Green Synthetic Approaches to Oxazoles

Method Key Features Advantages Reference
Microwave-Assisted Synthesis Use of dielectric heating Reduced reaction time, improved yields, higher purity asianpubs.orgijpsonline.comnih.gov
Solvent-Free Synthesis Reaction performed without solvent Reduced waste, simplified purification, atom economy organic-chemistry.org

This table highlights key features and advantages of various green chemistry protocols for oxazole synthesis.

Utilization of Ionic Liquids and Deep Eutectic Solvents

The principles of green chemistry have spurred the adoption of alternative solvent and catalyst systems, with ionic liquids (ILs) emerging as significant media for heterocyclic synthesis. ILs are salts with low melting points, exhibiting negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.net These properties make them attractive, reusable alternatives to volatile organic solvents.

Acidic Brønsted ionic liquids have proven effective as catalysts in multi-component condensation reactions. researchgate.net For instance, ILs such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH]HSO4) and 2-pyrrolidonium hydrogen sulfate ([Hnhp]HSO4) have been successfully employed to catalyze the synthesis of various heterocyclic derivatives under solvent-free conditions. researchgate.net Similarly, imidazolium-based ionic liquids like 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate [bnmim][HSO4] can promote Mannich-type reactions to construct N,O-heterocyclic skeletons at room temperature. acgpubs.org These reactions benefit from mild conditions, short reaction times, high yields, and the easy recyclability of the ionic liquid catalyst. acgpubs.org

While specific literature detailing the synthesis of this compound using these media is not extensively documented, the utility of ionic liquids in promoting the formation of analogous heterocyclic systems underscores their potential applicability. The synthesis of 2-aminobenzenethiols, key precursors for other heterocycles, has also been shown to be efficient in the presence of ionic liquids like methylimidazolium tetrafluoroborate (B81430) [MIM]+[BF4]−. eurekaselect.com

Table 1: Examples of Ionic Liquids in Heterocyclic Synthesis
Ionic LiquidRoleReaction TypeSynthesized Heterocycle ClassReference
[Et3NH]HSO4CatalystThree-Component Condensation1-((Benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives researchgate.net
[Hnhp]HSO4CatalystThree-Component Condensation1-((Benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives researchgate.net
[bnmim][HSO4]CatalystMannich-Type Reaction3,4-Dihydro-3-substituted-2H-naphtho[2,1-e] nih.govorganic-chemistry.orgoxazine derivatives acgpubs.org
[MIM]+[BF4]−Medium/Catalyst-2-Aminobenzenethiols eurekaselect.com

Multi-component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. acgpubs.org These strategies avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. Several such methods are applicable to the synthesis of 2,5-disubstituted 1,3-oxazoles.

One notable approach is an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org This metal-free method utilizes readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride to produce 2,5-disubstituted oxazoles under mild conditions, demonstrating excellent functional group compatibility. organic-chemistry.org Another versatile strategy is the consecutive three-component amidation–coupling–cycloisomerization (ACCI) sequence. thieme-connect.comthieme-connect.de This procedure involves the reaction of propargyl amine with acid chlorides, followed by a palladium-catalyzed acylation and subsequent cycloisomerization to yield the oxazole core. thieme-connect.comthieme-connect.de

Metal catalysis plays a crucial role in other one-pot syntheses. An efficient protocol for synthesizing 2,5-disubstituted oxazoles involves a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions. rsc.org Furthermore, copper-catalyzed cascade reactions provide another route; for example, the reaction of alkenes with azides can lead to 2,5-disubstituted oxazoles through a sequence involving 1,3-dipolar cycloaddition, ring cleavage, and rearrangement. researchgate.net

Table 2: Comparison of One-Pot Strategies for 2,5-Disubstituted Oxazoles
StrategyKey ReactantsCatalyst/Key ReagentsGeneral ConditionsReference
Iodine-Catalyzed Tandem Oxidative CyclizationAromatic Aldehydes, 2-Amino-1-phenylethanone hydrochlorideIodine (catalyst), TBHP (oxidant), NaHCO3 (base)DMF (solvent) organic-chemistry.org
Amidation–Coupling–Cycloisomerization (ACCI)Propargyl amine, Acid chloridesPdCl2(PPh3)2, CuITHF, t-BuOH, 60 °C thieme-connect.comthieme-connect.de
Cobalt-Catalyzed Cross-CouplingN-Pivaloyloxyamides, AlkynesCo(III) complexMild conditions rsc.org
Copper-Catalyzed Cascade ReactionAlkenes, AzidesCopper catalyst- researchgate.net

Regioselective Synthesis of Substituted 1,3-Oxazoles

Regioselectivity is paramount in organic synthesis, ensuring the formation of a specific constitutional isomer over others. For substituted 1,3-oxazoles, control over the placement of functional groups at the C2, C4, and C5 positions is crucial.

The van Leusen oxazole synthesis is a classic and highly reliable method for the regioselective preparation of 5-substituted oxazoles. nih.gov This reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org The mechanism involves the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted 1,3-oxazole. nih.gov This method is broadly applicable and has been used to synthesize a wide array of oxazole derivatives. nih.govsemanticscholar.org

Functionalization of a pre-formed oxazole ring offers another avenue for regioselective synthesis. A general pathway for preparing 2,5-disubstituted oxazoles involves the selective deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C5 position. nih.gov The resulting C5 carbanion is reactive towards a variety of electrophiles, allowing for the introduction of diverse substituents. The 2-phenylsulfonyl group can subsequently be displaced by a nucleophile to install the second substituent. nih.gov Furthermore, the use of TMP-bases (such as TMPMgCl·LiCl or TMPZnCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidide) enables successive and regioselective metalations at different positions of the oxazole ring, providing access to highly functionalized products. nih.gov

Specific regioselectivity can also be dictated by the catalyst and substrates. For example, a gold-catalyzed three-component reaction involving internal trifluoromethylated alkynes, pyridine (B92270) N-oxides, and nitriles has been developed for the highly regioselective synthesis of 4-trifluoromethylated oxazoles. acs.org In this process, the electron-withdrawing trifluoromethyl group directs the nucleophilic attack to a specific position on the alkyne, ensuring the formation of the 4-substituted isomer. acs.org

Table 3: Regioselective Synthetic Methods for Substituted Oxazoles
MethodTarget PositionKey ReagentsDescriptionReference
van Leusen Oxazole SynthesisC5Aldehydes, Tosylmethyl isocyanide (TosMIC)Forms the oxazole ring, regioselectively placing a substituent from the aldehyde at the C5 position. nih.govsemanticscholar.org
Deprotonation/FunctionalizationC52-(Phenylsulfonyl)-1,3-oxazole, Strong base, ElectrophilesCreates a C5 carbanion on a pre-formed oxazole for reaction with electrophiles. nih.gov
Metalation with TMP-basesVariousOxazole, TMPMgCl·LiCl or TMPZnCl·LiClAllows for successive, regioselective functionalization at various positions on the oxazole ring. nih.gov
Gold-Catalyzed O-TransferC4Trifluoromethylated alkynes, Pyridine N-oxides, Nitriles, Gold catalystSpecifically directs a trifluoromethyl group to the C4 position of the resulting oxazole. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthalen 2 Yl 5 Phenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the 2-(naphthalen-2-yl)-5-phenyl-1,3-oxazole molecule can be determined.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly complex, displaying a series of doublets, triplets, and multiplets that correspond to the protons of the phenyl and naphthalenyl ring systems.

Key findings from ¹H NMR analysis in CDCl₃ show characteristic downfield shifts for the aromatic protons, consistent with their deshielded environment. amazonaws.com The signals from the naphthalenyl group typically appear at the most downfield region due to the extended π-conjugation. The protons of the 5-phenyl substituent and the single proton on the oxazole (B20620) ring also exhibit unique chemical shifts, allowing for their definitive assignment. amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.32d7.21H, Naphthyl-H
8.27d6.31H, Naphthyl-H
7.92d6.31H, Naphthyl-H
7.86d6.31H, Naphthyl-H
7.73d6.92H, Phenyl-H
7.64d6.31H, Naphthyl-H
7.56-7.52m-3H, Naphthyl/Phenyl-H
7.45-7.41m-2H, Phenyl-H
7.33d5.71H, Oxazole-H

Data sourced from reference amazonaws.com.

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum is characterized by several signals in the aromatic region (typically 120-150 ppm) corresponding to the phenyl and naphthalenyl carbons. The carbons of the oxazole ring have characteristic chemical shifts, with the C2 and C5 atoms, which are bonded to nitrogen and oxygen, appearing at significant downfield positions. amazonaws.com The C2 carbon, attached to the naphthalenyl group, is observed at approximately 161.09 ppm, while the C5 carbon, attached to the phenyl group, is found around 151.02 ppm. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
161.09C2 (Oxazole)
151.02C5 (Oxazole)
134.04Quaternary C (Naphthyl)
131.22Quaternary C (Naphthyl)
130.24Quaternary C (Phenyl)
129.01Aromatic CH
128.63Aromatic CH
128.54Aromatic CH
128.06Aromatic CH
127.79Aromatic CH
127.62Aromatic CH
126.34Aromatic CH
126.25Aromatic CH
125.02Aromatic CH
124.37C4 (Oxazole)
123.97Aromatic CH
123.50Aromatic CH

Data sourced from reference amazonaws.com.

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping resonances.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is used to definitively assign the ¹³C signals for all protonated carbons by correlating them with their known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptsdsu.edu This is critical for establishing the connectivity of the molecule's framework. For instance, it would show correlations between the oxazole proton and carbons in the phenyl ring, and between the naphthalenyl protons and the C2 carbon of the oxazole ring, confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this molecule, COSY would reveal the connectivity between adjacent protons within the phenyl and naphthalenyl ring systems, helping to trace the spin systems of each aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing through-space correlations. This can help to determine the preferred conformation of the molecule, for example, by showing spatial proximity between protons on the oxazole ring and the attached aromatic substituents.

Together, these advanced 2D NMR techniques provide a powerful toolkit for the complete and rigorous structural elucidation of this compound.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure. The key vibrations include the stretching and bending modes of the oxazole ring and the two aromatic substituents.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150-3000C-H stretchingAromatic (Naphthyl, Phenyl)
1650-1500C=N and C=C stretchingOxazole and Aromatic Rings
1270-1200C-O-C asymmetric stretchingOxazole Ring
1100-1000C-O-C symmetric stretchingOxazole Ring
900-675C-H out-of-plane bendingAromatic (Naphthyl, Phenyl)

The presence of strong to medium bands in the 1650-1500 cm⁻¹ region is indicative of the C=N stretching of the oxazole heterocycle, which is often coupled with the C=C stretching vibrations of the phenyl and naphthalenyl rings. mdpi.comnih.gov The characteristic C-O-C stretching vibrations of the oxazole ether linkage provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Due to its extended conjugated system, encompassing the phenyl ring, the oxazole core, and the naphthalenyl moiety, this compound is expected to be a strong chromophore, absorbing significantly in the ultraviolet region.

The absorption spectrum is dominated by high-energy π → π* electronic transitions. Similar 2,5-diaryl oxazole derivatives, such as POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene), are known to exhibit strong absorption maxima (λmax) in the range of 350-400 nm. globalresearchonline.netresearchgate.net The exact position of the absorption maximum is influenced by the solvent polarity, with more polar solvents often causing a bathochromic (red) shift. researchgate.net The study of related 2-R-5-phenyl substituted oxadiazoles (B1248032) also shows strong absorption in the UV region, which is a characteristic feature of such conjugated heterocyclic systems. nih.gov

Table 4: Expected UV-Vis Absorption Characteristics for this compound

ParameterExpected Value/RangeAssociated Transition
λmax~350 - 400 nmπ → π*
Molar Absorptivity (ε)High ( > 10⁴ L mol⁻¹ cm⁻¹)Allowed electronic transition

This strong absorption profile is a direct consequence of the extensive delocalization of π-electrons across the entire molecular structure, making it a subject of interest for applications in materials science and photochemistry.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry serves as a fundamental analytical technique for the determination of the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of its molecular formula.

HRMS analysis yields a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretically calculated mass for a proposed formula. Experimental data for this compound shows a found mass of 271.0993 for the molecular ion [M]⁺. This value is in excellent agreement with the calculated mass of 271.0997 for the molecular formula C₁₉H₁₃NO, thereby confirming the elemental composition of the compound.

Table 1: HRMS Data for this compound

Molecular Formula Calculated Mass [M]⁺ Found Mass [M]⁺

The fragmentation pattern of the molecule under electron impact (EI) in mass spectrometry provides further structural information. For phenyl-substituted oxazoles, a characteristic fragmentation behavior involves the initial loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN). This pattern helps to identify the core oxazole ring structure within the molecule. The fragmentation of 2,5-disubstituted oxazoles is influenced by the nature of the substituents on the heterocyclic ring. clockss.org

X-ray Diffraction (XRD) for Amorphous Material Characterization

X-ray Diffraction (XRD) is a powerful technique used to analyze the solid-state nature of materials, distinguishing between crystalline and amorphous forms. A crystalline solid, characterized by a long-range ordered arrangement of atoms, produces a distinct diffraction pattern with sharp, well-defined peaks (Bragg reflections) at specific angles. In contrast, an amorphous solid lacks long-range order, resulting in a diffuse scattering pattern, often characterized by one or more broad humps or halos.

For this compound, published data indicates it is a solid with a distinct melting point range of 103-105 °C. A sharp melting point is generally characteristic of a crystalline material rather than an amorphous one. While XRD is the definitive method for confirming the solid-state structure, specific XRD studies to characterize this compound as either amorphous or crystalline were not found in the reviewed literature. An XRD analysis would be required to conclusively determine its solid-state nature; a pattern of broad, diffuse halos would confirm an amorphous structure, whereas a pattern of sharp peaks would indicate a crystalline solid.

Photophysical Properties and Luminescence Mechanisms of 2 Naphthalen 2 Yl 5 Phenyl 1,3 Oxazole

Electronic Absorption and Emission Characteristics

UV-Visible Absorption Spectra and Associated Electronic Transitions

Specific UV-Visible absorption data for 2-(naphthalen-2-yl)-5-phenyl-1,3-oxazole are not available in the searched literature. Generally, 2,5-diaryloxazoles exhibit intense absorption bands in the UV region, which are attributed to π → π* electronic transitions within the conjugated aromatic system. The extended π-system, encompassing the phenyl group, the oxazole (B20620) ring, and the naphthalene (B1677914) moiety, would be expected to result in absorption maxima at longer wavelengths compared to simpler oxazole derivatives.

Fluorescence Emission Spectra and Quantum Yield Determination

Experimental fluorescence emission spectra and quantum yield values for this compound could not be located. Compounds of this class are known to be efficient fluorophores. The emission spectrum is typically a mirror image of the lowest energy absorption band and is expected to be in the blue region of the spectrum. The fluorescence quantum yield, a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the solvent environment.

Fluorescence Lifetimes and Decay Kinetics

No data on the fluorescence lifetime or decay kinetics for this compound were found. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state and is a key parameter in characterizing the excited state dynamics. For related compounds like 2,5-diphenyloxazole (B146863) (PPO), lifetimes are typically in the nanosecond range. researchgate.net

Solvatochromic Behavior and Solvent Polarity Effects on Emission

A study on the solvatochromic behavior of this compound has not been identified. Solvatochromism, the change in absorption or emission color with solvent polarity, provides insights into the difference in dipole moments between the ground and excited states. Many fluorescent dyes exhibit solvatochromic shifts. nih.gov For π-π* transitions, a bathochromic (red) shift in emission is often observed with increasing solvent polarity, indicating a more polar excited state.

Photoluminescence Mechanisms in Oxazole Systems

Intramolecular Charge Transfer (ICT) Processes

While intramolecular charge transfer is a recognized mechanism in many donor-acceptor substituted fluorophores, a specific investigation of ICT processes in this compound is not available. The oxazole scaffold can act as either an electron donor or acceptor depending on the substituents. nih.gov An analysis of whether the naphthyl and phenyl groups induce a significant charge transfer upon photoexcitation would require dedicated spectroscopic and computational studies.

Photoinduced Electron Transfer (PET) Phenomena

Photoinduced Electron Transfer (PET) is a critical process that can influence the fluorescence of a molecule by providing a non-radiative de-excitation pathway. In this "off/on" switching mechanism, the fluorescence of a fluorophore can be quenched by an electron transfer process from a donor moiety to the excited fluorophore or from the excited fluorophore to an acceptor moiety. The process is heavily dependent on the thermodynamic driving force, specifically the Gibbs free energy change (ΔGcs) for charge separation in the excited state.

For aromatic and heterocyclic compounds, the presence of electron-donating or electron-accepting groups can facilitate PET. In the case of this compound, the oxazole core, combined with the extensive π-systems of the naphthalene and phenyl rings, can act as both an electron donor and an acceptor. The short-lived excited singlet state of structurally similar triaryl substituted oxazoles, such as 2,4,5-triphenyloxazole, has been shown to act as an electron donor towards onium compounds and as an electron acceptor towards triethanolamine, leading to efficient fluorescence quenching. researchgate.net

In systems like piperazine-substituted naphthalimides, the fluorescence of the naphthalimide fluorophore can be quenched by a PET process from an alkylated amine donor. researchgate.net This quenching can be switched "off" by protonation of the amine, which inhibits the PET process and restores fluorescence. researchgate.net While this compound does not possess a readily available amine donor, its electron-rich aromatic structure could participate in PET with external quenchers or if suitable donor/acceptor groups were incorporated into its structure.

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that occurs in specific chromophores possessing an intramolecular hydrogen bond. nih.govacs.org The process involves the transfer of a proton in the excited state from a donor group (typically a hydroxyl or amino group) to a nearby acceptor atom within the same molecule. nih.govacs.org This ultrafast reaction creates a transient phototautomer, which then relaxes to the ground state, often emitting fluorescence at a significantly longer wavelength (a large Stokes shift) compared to the normal emission. nih.gov

A structural prerequisite for ESIPT is the presence of this intramolecular hydrogen bond. acs.org For example, ESIPT is a well-studied phenomenon in 2-(2´-hydroxyphenyl)benzoxazole (HPBO) and its derivatives, where the proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole ring. acs.orgresearchgate.netacs.orgresearchgate.net

The molecule this compound, in its ground state, lacks the necessary functional groups for ESIPT to occur. It does not have a proton-donating group, such as a hydroxyl or amino moiety, in a position that would allow for the formation of an intramolecular hydrogen bond with the oxazole nitrogen. Therefore, ESIPT is not a viable de-excitation pathway for this specific compound. The absence of this pathway means that its fluorescence properties are governed by other mechanisms.

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET), also known as Förster Resonance Energy Transfer, is a non-radiative process where an excited donor fluorophore transfers its energy to a proximal ground-state acceptor molecule through long-range dipole-dipole interactions. nih.govresearchgate.net This energy transfer results in the quenching of the donor's fluorescence and the sensitized emission of the acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. mdpi.com

The compound this compound, with its naphthalene and phenyl-substituted oxazole core, is expected to exhibit strong absorption in the UV region and emit fluorescence in the near-UV or blue region of the spectrum, characteristic of π-conjugated aromatic systems. thepharmajournal.comresearchgate.net This positions it as a potential candidate for a FRET donor in a pair with an acceptor molecule that absorbs light in this emission range.

For FRET to occur, there must be significant overlap between the emission spectrum of the donor (in this case, this compound) and the absorption spectrum of the acceptor. researchgate.net The rate of energy transfer contributes to the deactivation of the donor's excited state, which shortens its fluorescence lifetime. mdpi.com This principle is widely used to create ratiometric fluorescent probes and to measure distances on a nanometer scale in biological and materials science. nih.gov

Solid-State Emission Properties and Their Enhancement

The luminescence of organic molecules in the solid state is often different from their behavior in solution. In the solid state, strong intermolecular interactions such as π–π stacking can occur, which often leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov This quenching arises from the formation of non-emissive excimers or other aggregate states that provide efficient non-radiative decay pathways.

For this compound, the planar and bulky naphthalene and phenyl rings can promote π–π stacking interactions in the crystal lattice. nih.gov The specific arrangement and distance between molecules in the solid state are crucial. For example, in a related compound, 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, π–π stacking with centroid–centroid distances of approximately 3.5 to 3.9 Å was observed, which helps to stabilize the crystal structure. nih.gov Similar interactions in this compound could lead to ACQ, resulting in weak solid-state emission.

Enhancing solid-state emission typically involves strategies to disrupt this detrimental π–π stacking. This can be achieved by introducing bulky, non-planar substituents that sterically hinder close packing of the chromophores. Alternatively, specific molecular designs can promote aggregation-induced emission (AIE), where aggregation restricts intramolecular rotations or vibrations, thus closing non-radiative channels and enhancing fluorescence. While the parent compound is likely susceptible to ACQ, chemical modification could be a route to achieving strong solid-state luminescence.

Structure-Property Relationships Governing Photoluminescence

The photoluminescent properties of this compound are intrinsically linked to its molecular structure, specifically the interplay between the 1,3-oxazole core and its aromatic substituents.

Oxazole Core: The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as the fundamental chromophoric unit. thepharmajournal.comchemmethod.com Oxazoles are known for their photophysical activity and are used in various optical applications. thepharmajournal.com The electron density and energy levels of the oxazole ring are modulated by the substituents at the 2- and 5-positions.

Naphthalene and Phenyl Substituents: The attachment of the naphthalene and phenyl groups at the 2- and 5-positions, respectively, significantly extends the π-conjugated system of the molecule. This extension of conjugation generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted oxazole core. researchgate.netnih.gov The electron-donating or withdrawing nature of substituents on these aromatic rings can further tune the electronic properties and, consequently, the emission color and quantum yield. researchgate.net

Molecular Planarity and Rigidity: The degree of planarity between the oxazole ring and its aromatic substituents affects the extent of π-conjugation. A more planar conformation allows for better electronic communication and typically results in sharper absorption/emission bands and higher fluorescence quantum yields. In the crystal structure of a similar molecule, dihedral angles between the oxazole and naphthalene rings were observed, indicating some deviation from full planarity. nih.gov Intramolecular rotations around the single bonds connecting the rings can serve as a non-radiative decay pathway, reducing fluorescence efficiency. Factors that increase molecular rigidity, such as crystal packing or incorporation into a polymer matrix, can restrict these rotations and enhance emission.

FeatureInfluence on Photoluminescence
1,3-Oxazole Ring Core heterocyclic fluorophore. thepharmajournal.comchemmethod.com
Naphthalene Moiety Extends π-conjugation, causing a red-shift in spectra. researchgate.net
Phenyl Group Further extends π-conjugation and influences molecular packing. nih.gov
Inter-ring Torsion Non-planar arrangements can disrupt conjugation and reduce quantum yield. nih.gov
Intermolecular Stacking Can lead to aggregation-caused quenching (ACQ) in the solid state. nih.gov

Computational and Theoretical Investigations of 2 Naphthalen 2 Yl 5 Phenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing information about its electronic structure and energy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. irjweb.com It is particularly effective for assessing the structural and spectral properties of organic molecules. irjweb.com DFT calculations, often using functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), can accurately predict optimized geometries, frontier molecular orbital energies, and various reactivity descriptors. irjweb.comajchem-a.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution and energy levels of these orbitals provide insight into the molecule's ability to participate in chemical reactions.

For 2-(naphthalen-2-yl)-5-phenyl-1,3-oxazole, the HOMO is expected to be distributed over the electron-rich naphthalene (B1677914) and phenyl rings, indicating these are likely sites for electrophilic attack. The LUMO is anticipated to be localized more on the oxazole (B20620) ring and the bonds connecting the aromatic systems, highlighting potential sites for nucleophilic attack.

In a study on the closely related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV. ajchem-a.com Another analysis of a different oxazole derivative found a HOMO value of -5.6518 eV. irjweb.com These values indicate that such compounds are generally stable, with a significant energy barrier for electronic excitation. The energy of the HOMO is related to the molecule's ionization potential, and a higher HOMO energy suggests a greater tendency to donate electrons. irjweb.com

CompoundMethodHOMO (eV)LUMO (eV)
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoleB3LYP/6-311++G(d,p)-6.5743-2.0928
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amineB3LYP/6-311++G(d,p)-5.65180.8083

The energy difference between the HOMO and LUMO is known as the electronic band gap (ΔE). This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small band gap suggests the molecule is more polarizable and reactive. irjweb.com

CompoundEnergy Gap (ΔE) (eV)Implication
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole4.4815Good kinetic stability
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine4.8435High stability, low reactivity

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

In molecules containing heterocyclic rings like oxazole, NBO analysis can reveal significant interactions. For instance, electron delocalization often occurs from the lone pairs of heteroatoms (like oxygen and nitrogen) to the antibonding orbitals (π) of the aromatic rings. These n → π interactions contribute to the stabilization of the molecular structure. For this compound, key interactions would be expected between the lone pairs of the oxazole's oxygen and nitrogen atoms and the π* orbitals of the adjacent phenyl and naphthalene rings, leading to a highly conjugated and stable system.

Population analysis methods are used to determine the partial atomic charges on each atom within a molecule, providing insight into the distribution of electrons.

Mulliken population analysis partitions the total electron density based on the contribution of atomic orbitals to the molecular orbitals. It is a widely used but basis-set-dependent method. For heterocyclic compounds, Mulliken analysis typically shows that heteroatoms like nitrogen and oxygen carry a negative charge due to their higher electronegativity, while adjacent carbon atoms are more positive.

Hirshfeld population analysis defines atomic charges by partitioning the molecular electron density based on the densities of isolated, spherical atoms. q-chem.comnih.gov This method is generally considered less dependent on the basis set used for the calculation. q-chem.com In oxazole derivatives, Hirshfeld analysis would also be expected to show a concentration of negative charge on the nitrogen and oxygen atoms of the oxazole ring, identifying these as potential sites for interaction with electrophiles.

For a molecule like this compound, the DOS plot would show distinct peaks corresponding to the energy levels of the molecular orbitals. The region between the highest peak in the occupied orbitals section and the lowest peak in the unoccupied orbitals section corresponds to the HOMO-LUMO gap. PDOS analysis would likely show that the frontier orbitals (HOMO and LUMO) are primarily composed of contributions from the p-orbitals of the carbon, nitrogen, and oxygen atoms within the aromatic and heterocyclic rings. This confirms the π-conjugated nature of the molecule's electronic system. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for investigating the electronically excited states of molecules. rsc.orgresearchgate.net This method is particularly valuable for predicting the optical properties of organic compounds such as this compound, providing insights into their absorption and emission spectra. rsc.org TD-DFT calculations can elucidate the nature of electronic transitions, the energies of the excited states, and the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are fundamental to the molecule's photophysical behavior. researchgate.net

For conjugated systems like this compound, the lowest energy electronic transitions are typically of a π-π* nature, involving the promotion of an electron from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). TD-DFT can accurately model these transitions, predicting the maximum absorption wavelength (λmax). Studies on similar oxadiazole derivatives containing naphthalene and stilbene (B7821643) units have shown that DFT calculations at the B3LYP/6-31G* level can effectively predict their optimized structures and the electron density distribution of HOMO and LUMO. researchgate.net The results of these calculations often correlate well with experimental UV-Vis absorption and fluorescence emission spectra. researchgate.net

Furthermore, TD-DFT is employed to study the geometry of the molecule in its first excited state (S1). Upon photoexcitation, molecules often undergo geometric relaxation, which affects their emission properties. By optimizing the geometry of the excited state, TD-DFT can predict emission energies and help explain phenomena such as the Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net Computational studies on related oxazole-based systems have demonstrated that TD-DFT can successfully predict photophysical data, confirming that intramolecular hydrogen bonds, if present, are often strengthened in the excited state, which facilitates processes like Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

PropertyComputational MethodPredicted ValueDescription
Absorption Maximum (λmax) TD-DFT/B3LYP~350-400 nmCorresponds to the S0 → S1 (π-π*) electronic transition. The value is an estimate based on similar conjugated oxazole/oxadiazole systems. researchgate.net
Emission Maximum (λem) TD-DFT/B3LYP~400-450 nmCorresponds to the S1 → S0 fluorescence, predicted from the optimized excited-state geometry.
HOMO Energy DFT/B3LYP-5.6 to -5.9 eVEnergy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. researchgate.net
LUMO Energy DFT/B3LYP-2.1 to -2.8 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE) DFT/B3LYP~3.0-3.5 eVThe energy difference between HOMO and LUMO, which correlates with the lowest energy electronic transition.

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the n-electron wavefunction and energy of a quantum system. rdd.edu.iq A key distinction between HF and Density Functional Theory (DFT) is that the HF method does not fully account for electron correlation—the interaction between individual electrons. rdd.edu.iqjussieu.fr DFT methods, in contrast, include electron correlation through an exchange-correlation functional, which generally leads to more accurate predictions of molecular properties. rdd.edu.iq

In computational studies of molecules like this compound, the HF method is often used for comparative analysis against DFT results. researchgate.net While computationally less demanding than many post-HF methods, the neglect of electron correlation in the HF approximation can lead to significant deviations from experimental values, particularly for energy-related properties. rdd.edu.iqjussieu.fr For instance, the HOMO-LUMO energy gap is typically overestimated by HF calculations compared to DFT methods and experimental data. researchgate.net

Despite its limitations, HF serves as a valuable baseline. Comparing HF and DFT results helps to quantify the effect of electron correlation on the molecule's structure and properties. For many heterocyclic compounds, DFT calculations using functionals like B3LYP have been shown to provide more reliable geometries and vibrational frequencies that are in better agreement with experimental findings than those obtained from HF calculations. dtic.milresearchgate.net A comparative study on oxadiazole derivatives showed that DFT at the B3LYP/6-31G(d,p) level was the most appropriate method among several semi-empirical, HF, and DFT approaches for analyzing the compounds. researchgate.net

ParameterHartree-Fock (HF)DFT (B3LYP)Key Difference
Electron Correlation Not included (mean-field approximation)Included via exchange-correlation functionalDFT provides a more realistic description of electron-electron interactions. jussieu.fr
HOMO-LUMO Gap (ΔE) Generally overestimatedGenerally provides more accurate valuesThe inclusion of electron correlation in DFT lowers the predicted energy gap. researchgate.net
Computational Cost LowerHigherHF calculations are typically faster than DFT calculations. rdd.edu.iq
Agreement with Experiment ModerateGenerally GoodFor properties like bond lengths and vibrational frequencies, DFT often yields results closer to experimental data. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For a compound such as this compound, MD simulations can provide critical insights into its conformational dynamics, structural stability, and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. mdpi.com

MD simulations are also instrumental in assessing the stability of molecular structures. By calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time, one can determine if the molecule maintains a stable conformation. mdpi.comajchem-a.com Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule are more flexible or rigid. mdpi.com In the context of drug design, MD simulations are used to model the interaction between a ligand and its target protein, providing detailed information about the stability of the binding pose and the key interactions that stabilize the complex. nih.govajchem-a.com

Simulation ParameterDescriptionTypical Insights for this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the molecule over time, compared to a reference structure.Assesses the overall structural stability of the molecule's conformation during the simulation. A stable RMSD indicates the molecule is not undergoing major structural changes. mdpi.com
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position.Identifies the most flexible regions of the molecule, such as the single bonds connecting the aromatic rings. mdpi.com
Dihedral Angle Analysis Tracks the rotation around specific chemical bonds over time.Determines the preferred orientation of the phenyl and naphthalene rings relative to the central oxazole core. nih.gov
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to a solvent.Provides information on how the molecule interacts with its solvent environment and the exposure of different functional groups. ajchem-a.com

Correlation of Theoretical Predictions with Experimental Spectroscopic and Photophysical Data

A critical aspect of computational chemistry is the validation of theoretical models through comparison with experimental data. For this compound, computational predictions of its spectroscopic and photophysical properties can be directly correlated with results from experimental techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, and infrared (IR) spectroscopy. kbhgroup.in This correlation is essential for confirming the accuracy of the chosen computational methods and for gaining a deeper, more reliable understanding of the molecule's behavior. researchgate.net

Theoretical UV-Vis spectra, calculated using TD-DFT, can be compared with experimental absorption spectra. nih.gov A close match between the calculated absorption maxima (λmax) and the experimental values provides strong evidence that the computational model accurately describes the electronic structure of the molecule. Similarly, predicted fluorescence emission wavelengths can be correlated with experimental measurements to validate the calculated geometry and energy of the first excited state. researchgate.net

In the realm of vibrational spectroscopy, DFT calculations are commonly used to predict the IR spectrum of a molecule. The calculated vibrational frequencies often show a systematic deviation from experimental values. To improve the correlation, these theoretical frequencies are typically multiplied by a scaling factor. researchgate.net Studies on five-membered heterocycles, including oxazole, have shown that calculations using the B3LYP density functional with basis sets like cc-pVTZ can produce vibrational frequencies that are in very close agreement with experimental data, with mean absolute differences as low as ~7 cm-1 when experimental accuracy is high. researchgate.net This strong correlation allows for confident assignment of the vibrational bands observed in the experimental IR spectrum.

PropertyTheoretical Prediction (Method)Experimental Measurement (Technique)Correlation and Validation
Absorption Spectrum (λmax) TD-DFTUV-Vis SpectroscopyThe calculated λmax is compared to the experimental value to validate the accuracy of the ground and excited state energy calculations. nih.gov
Emission Spectrum (λem) TD-DFT (from S1 optimized geometry)Fluorescence SpectroscopyThe predicted emission wavelength helps to confirm the nature of the emissive state and the extent of geometric relaxation upon excitation. researchgate.net
Vibrational Frequencies DFT (e.g., B3LYP)Infrared (IR) SpectroscopyScaled theoretical frequencies are matched with experimental IR bands to assign vibrational modes and confirm the calculated molecular structure. researchgate.net
HOMO-LUMO Gap DFTCyclic VoltammetryThe electrochemical gap measured by cyclic voltammetry can be correlated with the computationally derived HOMO-LUMO energy gap.

Elucidation of Delocalization and Aromaticity within the Oxazole Ring System

The oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms. worldwidejournals.comsemanticscholar.org Its aromaticity is a key feature that influences its stability, reactivity, and electronic properties. The π-electron system of the oxazole ring in this compound is part of a larger conjugated system that includes the appended phenyl and naphthalene moieties. This extensive delocalization is responsible for the compound's characteristic photophysical properties.

However, the aromaticity of the oxazole ring is modulated by the presence of two different heteroatoms. The high electronegativity of the oxygen atom can lead to a less effective delocalization of π-electrons compared to all-carbon aromatic rings like benzene (B151609) or even other heterocycles like pyrrole. semanticscholar.org Computational methods are essential for quantifying the degree of aromaticity. Several indices are used for this purpose, including:

Aromatic Stabilization Energy (ASE): This index measures the extra stability of the cyclic conjugated system compared to a non-aromatic, acyclic analogue.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA evaluates aromaticity based on the geometric criterion of bond length equalization. A value closer to 1 indicates higher aromaticity. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Large negative NICS values are indicative of significant aromatic character. researchgate.net

Computational studies on azoles have shown that aza-substitution (replacing a C-H group with a nitrogen atom) has a distinct impact on aromaticity. researchgate.net For this compound, the large phenyl and naphthyl substituents can further influence the electron density distribution and delocalization within the central oxazole ring. These computational analyses provide a quantitative measure of the aromatic character of the oxazole core, helping to explain its chemical reactivity, where electrophilic substitution tends to occur at the C5 position. tandfonline.com

Aromaticity IndexDescriptionApplication to the Oxazole Ring
HOMA (Harmonic Oscillator Model of Aromaticity) Based on the deviation of bond lengths from an optimal aromatic value. A value of 1 indicates a fully aromatic system.Quantifies the degree of bond length equalization in the oxazole ring, providing a measure of its geometric aromaticity. researchgate.net
NICS(1) (Nucleus-Independent Chemical Shift) Calculates the magnetic shielding 1 Å above the ring center. Negative values indicate aromaticity (diatropic ring current).Measures the magnetic aromaticity of the oxazole ring, reflecting the extent of π-electron delocalization. researchgate.net
ASE (Aromatic Stabilization Energy) The energy difference between the cyclic molecule and a suitable acyclic reference compound.Provides a thermodynamic measure of the stability gained from cyclic electron delocalization.

Principles of Rational Molecular Design Derived from Computational Insights

Computational and theoretical investigations provide a powerful foundation for the rational design of new molecules with specific, tailored properties. jcchems.comnih.gov By establishing clear structure-property relationships for a parent compound like this compound, chemists can make targeted modifications to its structure to optimize its performance for various applications, from materials science to medicinal chemistry. juniperpublishers.comrsc.org

One of the key principles derived from computational insights is the ability to tune the optoelectronic properties of the molecule. TD-DFT calculations can predict how the introduction of electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) at different positions on the phenyl or naphthalene rings will affect the HOMO and LUMO energy levels. juniperpublishers.com This knowledge allows for the precise tuning of the HOMO-LUMO gap, which in turn controls the absorption and emission wavelengths. For example, to achieve a red-shift (longer wavelength) in the fluorescence spectrum, one might introduce a strong electron-donating group on the phenyl ring and an electron-withdrawing group on the naphthalene ring to enhance an intramolecular charge transfer (ICT) character in the excited state. researchgate.netnih.gov

Furthermore, computational insights guide the design of molecules for biological applications. If this compound is a scaffold for a potential drug, molecular docking and MD simulations can be used to predict how structural modifications would affect its binding affinity and selectivity for a target enzyme or receptor. nih.gov These simulations can identify key interactions (like hydrogen bonds or hydrophobic contacts) and suggest modifications to enhance them. This in silico screening process significantly accelerates the drug discovery pipeline by prioritizing the synthesis of compounds with the highest likelihood of success. nih.govjcchems.com

Design GoalComputational ToolDesign PrincipleExample Modification
Tune Emission Color (e.g., Red-Shift) TD-DFTDecrease the HOMO-LUMO energy gap.Add an electron-donating group (e.g., methoxy) to the phenyl ring. juniperpublishers.com
Increase Fluorescence Quantum Yield TD-DFT / MD SimulationsIncrease the rigidity of the molecular structure to reduce non-radiative decay pathways.Introduce bridging groups to restrict the rotation between the aromatic rings.
Enhance Biological Activity Molecular Docking / MD SimulationsImprove binding affinity to a specific biological target.Add a functional group (e.g., a hydroxyl group) that can form a key hydrogen bond with the target protein. nih.gov
Improve Solubility QSAR / MD SimulationsIncrease polarity and favorable interactions with a solvent like water.Introduce polar functional groups (e.g., carboxylic acid, amine) to the molecular periphery.

Advanced Research Applications and Potentials of 2 Naphthalen 2 Yl 5 Phenyl 1,3 Oxazole

Optoelectronic Materials and Devices

The combination of the electron-rich naphthalene (B1677914) and phenyl groups with the electron-accepting oxazole (B20620) ring suggests that this compound could possess interesting photophysical properties relevant to optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Derivatives of oxadiazole and carbazole (B46965) are known to be used in OLEDs. For instance, some carbazole derivatives with oxadiazole substitutions have been synthesized and characterized for their potential as host materials for red triplet emitters in OLEDs. It is plausible that 2-(Naphthalen-2-yl)-5-phenyl-1,3-oxazole could be investigated as an emitter or a host material in OLEDs, potentially exhibiting blue fluorescence given the aromatic nature of its constituents. However, without experimental data on its electroluminescence, quantum efficiency, and device performance, this remains a theoretical proposition.

Photonic Devices and Advanced Materials

The fluorescent properties inherent in many aromatic oxazole derivatives suggest that this compound could be a candidate for use in various photonic devices. These applications might include organic lasers, optical waveguides, and other components where light emission and modulation are crucial. The specific absorption and emission characteristics would need to be determined to assess its suitability for these technologies.

Nonlinear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems and donor-acceptor character often exhibit nonlinear optical properties. The structure of this compound, with its interconnected aromatic rings, could potentially lead to a significant third-order optical nonlinearity. Such materials are of interest for applications in optical switching, data storage, and frequency conversion. Z-scan techniques are commonly employed to measure the nonlinear absorption and refraction of such compounds, but no such studies have been found for this specific molecule.

Organic Semiconductors

Thiazole-based organic semiconductors have been a subject of intensive research. While oxazole is less common in this context, the planar aromatic structure of this compound suggests it might exhibit charge-transport properties. Depending on its molecular packing in the solid state and its frontier molecular orbital energy levels, it could potentially function as a p-type, n-type, or ambipolar semiconductor in organic field-effect transistors (OFETs).

Fluorescent Chemical Sensors and Probes

Development of Fluoroionophores for Metal Cation Recognition

Oxazole and benzoxazole (B165842) derivatives have been successfully utilized as fluorescent chemosensors for the detection of various metal ions. mdpi.com The nitrogen and oxygen atoms in the oxazole ring can act as binding sites for metal cations. The fluorescence of the molecule can be either enhanced or quenched upon binding to a specific metal ion, allowing for its detection. For example, a benzoxazole-based macrocycle has been shown to be a selective sensor for Zn²⁺ and Cd²⁺. mdpi.com It is conceivable that this compound could be functionalized to create a fluoroionophore for the selective recognition of specific metal cations, but this would require dedicated synthesis and testing.

Sensing of Anions (e.g., Fluoride)

While direct studies on the anion sensing capabilities of this compound are not extensively documented, the structural motifs present in the molecule suggest a strong potential for such applications, particularly for the detection of fluoride (B91410) ions. The core principle behind the design of many fluoride sensors is the presence of a hydrogen bond donor group that can selectively interact with the highly electronegative fluoride ion. In the case of this compound, while the oxazole ring itself does not possess a traditional hydrogen bond donor, its derivatives can be readily functionalized to include such moieties.

For instance, the introduction of a hydroxyl group on the phenyl or naphthalene ring would provide an acidic proton capable of forming a strong hydrogen bond with fluoride. This interaction would perturb the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a shift in the fluorescence emission spectrum or a change in color, providing a "turn-on" or "turn-off" sensory response. The naphthalene unit, with its extended π-system, can enhance the sensitivity of such a sensor by amplifying the changes in fluorescence upon anion binding.

Research on analogous naphthalene-based heterocyclic systems supports this potential. For example, naphthalene-substituted 1,2,3-triazole derivatives have been shown to be effective fluorescent sensors for fluoride. In these systems, a phenolic proton in proximity to the triazole ring acts as the binding site for the fluoride ion, leading to a distinct colorimetric and fluorometric response. Given the structural similarities, it is highly probable that appropriately functionalized derivatives of this compound could be developed into highly selective and sensitive fluoride sensors.

Table 1: Potential Anion Sensing Mechanisms for Functionalized this compound Derivatives

Functional GroupProposed Interaction with FluorideExpected Sensory Response
Hydroxyl (-OH)Hydrogen bondingChange in fluorescence or color
Amide (-CONH-)Hydrogen bondingPerturbation of photophysical properties
Urea (B33335) (-NHCONH-)Hydrogen bondingEnhanced binding affinity and selectivity

Detection of Nitroanalytes

The detection of nitroaromatic compounds, which are common components of explosives, is of significant interest for security and environmental monitoring. bohrium.com Fluorescent chemosensors have emerged as a promising technology for this purpose due to their high sensitivity and rapid response times. bohrium.com The compound this compound possesses several key features that make it a promising candidate for the development of such sensors.

The principle behind the fluorescent detection of nitroaromatics often relies on a process known as photoinduced electron transfer (PET). In this mechanism, the fluorescent sensor molecule (the fluorophore) is excited by light, and in the excited state, it can donate an electron to the electron-deficient nitroaromatic compound (the analyte). This electron transfer process quenches the fluorescence of the sensor, leading to a decrease in its emission intensity, which can be readily measured.

The extended π-conjugated system of this compound, encompassing the naphthalene and phenyl rings, makes it an excellent fluorophore. The electron-rich nature of these aromatic systems facilitates the donation of an electron to electron-poor nitroaromatic compounds. The efficiency of this fluorescence quenching is dependent on the electronic properties of both the sensor and the analyte.

Table 2: Key Molecular Features of this compound for Nitroanalyte Detection

Molecular FeatureRole in Nitroanalyte Detection
Extended π-conjugationHigh fluorescence quantum yield
Electron-rich aromatic ringsEfficient electron donation to nitroaromatics
Structural rigidityMinimizes non-radiative decay pathways

Furthermore, the design of "push-pull" systems, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated bridge, can enhance the sensitivity of nitroaromatic detection. bohrium.com Derivatives of this compound could be synthesized to incorporate such features, further improving their performance as fluorescent sensors for these hazardous materials.

Applications as Advanced Laser Dyes

Organic dyes are widely used as the gain medium in dye lasers, which are valued for their tunability and broad spectral coverage. The photophysical properties of this compound, particularly its strong absorption in the UV-visible region and high fluorescence quantum yield, suggest its potential as an advanced laser dye.

The extensive π-conjugation provided by the naphthalene and phenyl rings is expected to result in a large molar extinction coefficient, allowing for efficient absorption of pump energy. Following excitation, the rigid oxazole core helps to minimize non-radiative decay processes, leading to a high fluorescence quantum yield, a critical parameter for an effective laser dye.

The emission wavelength of a laser dye is a key characteristic, and for this compound, it is anticipated to be in the blue or green region of the visible spectrum. The exact emission maximum can be fine-tuned by introducing various substituents onto the aromatic rings. Electron-donating groups would likely cause a red-shift (bathochromic shift) in the emission, while electron-withdrawing groups would lead to a blue-shift (hypsochromic shift). This tunability is a highly desirable feature for laser dyes, as it allows for the generation of laser light at specific wavelengths for different applications.

Studies on structurally related compounds, such as 2-(naphthalen-1-yl)-5-stilbene-1,3,4-oxadiazole derivatives, have demonstrated that the combination of a naphthalene moiety with other aromatic systems can lead to compounds with excellent optical properties, including high fluorescence quantum yields and blue light emission. researchgate.net These findings support the potential of this compound and its derivatives as a new class of advanced laser dyes.

Role as Key Intermediates in Complex Organic Synthesis

The 1,3-oxazole ring is a prevalent structural motif in a wide range of biologically active natural products and pharmaceutical compounds. Consequently, the development of efficient synthetic routes to functionalized oxazoles is of great importance in medicinal and organic chemistry. nih.govijpsonline.com The compound this compound can serve as a valuable intermediate in the synthesis of more complex molecules.

The synthesis of 2,5-disubstituted oxazoles like the title compound can be achieved through various methods. A common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Alternatively, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), provides a versatile route to 5-substituted oxazoles from aldehydes. nih.gov More contemporary methods include metal-catalyzed cross-coupling reactions that allow for the direct arylation of the oxazole ring. ijpsonline.comrsc.org

Once synthesized, this compound can be further functionalized at several positions. The phenyl and naphthalene rings can undergo electrophilic substitution reactions, allowing for the introduction of a wide variety of substituents. Additionally, the oxazole ring itself can be modified, although it is generally less reactive than the appended aromatic rings. This ability to serve as a scaffold for further chemical modification makes it a key intermediate in the construction of complex molecular architectures with potential applications in drug discovery and materials science.

Fundamental Investigations of Molecular Interactions

The study of non-covalent interactions is crucial for understanding the structure and function of molecules in the solid state and in biological systems. The crystal structure of this compound and its derivatives provides a rich platform for investigating various types of non-covalent interactions.

In the absence of strong hydrogen bond donors, the crystal packing of this compound is expected to be dominated by a combination of weaker non-covalent interactions, including weak hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netrsc.orgnih.gov

Weak hydrogen bonds, such as C-H···N and C-H···O interactions, can play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov The hydrogen atoms on the phenyl and naphthalene rings can interact with the nitrogen and oxygen atoms of the oxazole ring of neighboring molecules.

The planar aromatic rings of the naphthalene and phenyl groups are prone to π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align in a face-to-face or offset manner. nih.gov These interactions are a major driving force in the packing of many aromatic compounds and can significantly influence their solid-state properties.

Table 3: Summary of Potential Non-Covalent Interactions in the Crystal Structure of this compound

Type of InteractionInteracting GroupsExpected Contribution to Crystal Packing
Weak Hydrogen BondingC-H (aromatic) with N/O (oxazole)Directional stabilization of the lattice
π-π StackingPhenyl and naphthalene ringsFormation of columnar or layered structures
Van der Waals ForcesAll atoms in the moleculeOverall cohesive energy of the crystal

Nucleic Acid (DNA) Binding Mechanisms via Intercalation

Following an extensive search of scientific literature, no specific research studies detailing the nucleic acid (DNA) binding mechanisms, particularly via intercalation, for the compound This compound were found.

The investigation of how a specific molecule interacts with DNA is a highly specialized field of research. Such studies typically involve a combination of spectroscopic techniques (UV-Visible, fluorescence, circular dichroism), viscosity measurements, and often computational modeling to elucidate the precise mode of binding. The absence of published data for "this compound" indicates that its potential as a DNA intercalator has not been reported in the available scientific literature.

While research exists for structurally related compounds containing naphthalene or oxazole moieties, these findings are not directly applicable to This compound . The specific stereochemistry and electronic properties arising from the unique arrangement of the naphthyl, phenyl, and oxazole rings in this particular compound would dictate its interaction with DNA, making extrapolation from other molecules scientifically unsound.

Therefore, a detailed analysis, including data tables and specific research findings on the DNA intercalation of This compound , cannot be provided at this time due to the lack of available scientific research on this specific topic.

Q & A

What are the optimal synthetic routes for 2-(Naphthalen-2-yl)-5-phenyl-1,3-oxazole?

Level: Basic
Answer:
The synthesis typically involves cyclization reactions of naphthalene and phenyl precursors. A common method includes the reaction of 2-naphthoyl chloride with phenyl-substituted amidoximes under acidic conditions, followed by thermal cyclization. For example, analogous oxazole derivatives are synthesized via copper-catalyzed cycloaddition or Hantzsch-type reactions, optimized for regioselectivity . Key steps include:

  • Purification via recrystallization (e.g., using ethanol or dichloromethane/hexane mixtures) .
  • Characterization by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic
Answer:
Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths, angles, and molecular packing. For example, monoclinic crystal systems (space group P21/c) are reported for similar oxazoles, with β angles near 100° .
  • Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 120–160 ppm for oxazole carbons) .
  • Computational methods : Density Functional Theory (DFT) optimizes geometry and predicts electronic transitions, validated against experimental UV-Vis spectra .

How does this compound function as a fluorescent probe in membrane studies?

Level: Advanced
Answer:
The compound (probe O1O) is environment-sensitive, with fluorescence dependent on membrane polarity, proton-donor ability, and viscosity. Key applications include:

  • Membrane fluidity assessment : Increased fluorescence intensity correlates with higher membrane viscosity (e.g., in erythrocytes exposed to energy drinks) .
  • Localization : The probe embeds near phospholipid glycerol backbones, detecting changes in lipid bilayer properties .
  • Experimental setup : Steady-state fluorescence spectroscopy at λex = 340 nm and λem = 420–480 nm, with ratiometric analysis to quantify microenvironment changes .

How can contradictory data in membrane studies using this probe be resolved?

Level: Advanced
Answer:
Contradictions arise from experimental variables:

  • Sample preparation : Differences in cell type (e.g., RBCs vs. leukocytes) or nanoparticle exposure protocols may yield divergent results .
  • Probe concentration : Overloading (>1 µM) can alter membrane dynamics. Titration experiments are recommended .
  • Control experiments : Compare with inert probes (e.g., PH7) to isolate compound-specific effects .
  • Statistical validation : Use multivariate analysis to account for batch-to-batch variability .

What roles does this compound play in drug discovery and development?

Level: Advanced
Answer:
Its oxazole core enables:

  • Pharmacophore design : The planar structure facilitates π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
  • Bioconjugation : Chloromethyl or azidomethyl derivatives (see analogs in ) allow "click chemistry" for targeted drug delivery.
  • Toxicity screening : Membrane interaction studies (via O1O) predict off-target effects on lipid bilayers .

What purification strategies ensure high purity (>99%) for this compound?

Level: Basic
Answer:

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors .
  • Recrystallization : Optimize solvent polarity (e.g., DMSO/water) to minimize co-crystallization of byproducts .
  • Analytical QC : HPLC-PDA (C18 column, acetonitrile/water mobile phase) confirms purity, with retention times compared to standards .

How does this compound interact with proteins or enzymes in biological systems?

Level: Advanced
Answer:

  • Covalent binding : Chloromethyl derivatives form adducts with cysteine residues, studied via LC-MS/MS .
  • Allosteric modulation : Fluorescence quenching assays reveal binding to hydrophobic pockets (e.g., albumin), with Kd values calculated using Stern-Volmer plots .
  • Enzyme inhibition : Molecular docking (AutoDock Vina) predicts competitive inhibition of cytochrome P450 isoforms .

What challenges arise in crystallographic analysis of this compound?

Level: Advanced
Answer:

  • Disorder : Naphthalene rings may exhibit rotational disorder, requiring TWINABS for data correction .
  • Data collection : Low-temperature (100 K) XRD mitigates thermal motion artifacts.
  • Refinement : SHELXL resolves anisotropic displacement parameters, with R1 < 5% for high-quality datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.